9-Bromodispiro[3.0.35.14]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromodispiro[303514]nonane is a chemical compound with the molecular formula C9H13Br It is characterized by a unique structure featuring two spiro-connected cyclopropane rings and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromodispiro[3.0.35.14]nonane typically involves the bromination of dispiro[3.0.35.14]nonane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-Bromodispiro[3.0.35.14]nonane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Reduction: The major product is dispiro[3.0.35.14]nonane.
Oxidation: Products depend on the specific oxidizing agent and conditions used, potentially leading to the formation of ketones, alcohols, or carboxylic acids.
Scientific Research Applications
9-Bromodispiro[3.0.35.14]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Bromodispiro[3.0.35.14]nonane involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or other transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dispiro[3.0.35.14]nonane: The parent compound without the bromine atom.
9-Chlorodispiro[3.0.35.14]nonane: A similar compound with a chlorine atom instead of bromine.
9-Iododispiro[3.0.35.14]nonane: A similar compound with an iodine atom instead of bromine.
Uniqueness
9-Bromodispiro[3.0.35.14]nonane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The bromine atom’s size, electronegativity, and ability to participate in specific reactions make this compound valuable for various applications in research and industry.
Properties
IUPAC Name |
9-bromodispiro[3.0.35.14]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c10-7-8(3-1-4-8)9(7)5-2-6-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIISQLISPOBYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CCC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.